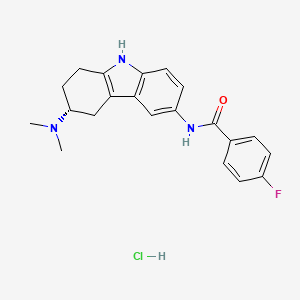

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamid-hydrochlorid

Übersicht

Beschreibung

®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a carbazole core, a dimethylamino group, and a fluorobenzamide moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Biological Activity: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

Enzyme Inhibition: Studied for its inhibitory effects on certain enzymes, which could be useful in drug development.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

Material Science:

Wirkmechanismus

Target of Action

LY 344864 hydrochloride is a selective, orally active 5-HT1F receptor agonist . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is known to play a significant role in the regulation of mood, appetite, and sleep .

Mode of Action

LY 344864 hydrochloride interacts with its primary target, the 5-HT1F receptor, as a full agonist . This means it binds to the receptor and activates it to produce a response. The compound has a Ki (binding affinity) of 6 nM, indicating a high affinity for the 5-HT1F receptor . The effect produced by LY 344864 hydrochloride is similar in magnitude to serotonin itself .

Biochemical Pathways

Upon activation of the 5-HT1F receptor by LY 344864 hydrochloride, it inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels . This modulation of cyclic AMP levels can influence various downstream signaling pathways, potentially affecting neuronal excitability, inflammation, and pain perception .

Pharmacokinetics

It is noted that the compound can cross the blood-brain barrier to some extent , which is crucial for its action on central nervous system targets.

Result of Action

The activation of 5-HT1F receptors by LY 344864 hydrochloride has been shown to inhibit neurogenic dural inflammation . This suggests that the compound may have potential therapeutic effects in conditions such as migraines .

Biochemische Analyse

Biochemical Properties

LY 344864 Hydrochloride is a full 5-HT1F agonist with an EC50 of 3 nM . It displays over 80-fold selectivity for the 5-HT1F receptor over other 5-HT receptor subtypes . The Ki values for other 5-HT receptor subtypes are 0.53 (5-HT1A), 0.549 (5-HT1B), 0.575 (5-HT1D), 1.415 (5-HT1E), 3.935 (5-HT2A), 1.695 (5-HT2B), 3.499 (5-HT2C), and 4.851 (5-HT7) .

Cellular Effects

LY 344864 Hydrochloride has been shown to inhibit neurogenic dural inflammation in vivo This suggests that it may have an impact on cell signaling pathways related to inflammation

Molecular Mechanism

It is known to be a full agonist at the 5-HT1F receptor, suggesting that it may exert its effects through activation of this receptor .

Temporal Effects in Laboratory Settings

It has been reported that the compound is stable and can be stored for up to 12 months .

Dosage Effects in Animal Models

In animal models of migraine, LY 344864 Hydrochloride has been shown to potently inhibit dural inflammation when administered orally or intravenously . The intravenous ID50 was reported to be 0.6 ng/kg, and the oral ID50 was 2.1 ng/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride typically involves multiple steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group on the carbazole ring.

Attachment of the Fluorobenzamide Moiety: The final step involves coupling the carbazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

Reduction: Reduction reactions can target the amide bond or the carbazole ring, potentially yielding secondary amines or partially hydrogenated carbazole derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carbazole-quinone derivatives.

Reduction: Secondary amines or partially hydrogenated carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbamazepine: A compound with a similar carbazole core, used as an anticonvulsant and mood-stabilizing drug.

Fluorobenzamide Derivatives: Compounds with similar fluorobenzamide moieties, often investigated for their biological activities.

Uniqueness

®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride is unique due to the combination of its carbazole core, dimethylamino group, and fluorobenzamide moiety

Biologische Aktivität

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride, also known as LY344864 hydrochloride, is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C21H23ClFN3O

- Molecular Weight : 387.88 g/mol

- CAS Number : 1217756-94-9

The compound features a carbazole moiety, which is recognized for its diverse biological activities. The dimethylamino group enhances solubility and receptor interaction potential, while the 4-fluorobenzamide component contributes to its pharmacological profile.

Research indicates that (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride interacts with various biological targets:

- Receptor Modulation : The compound has been shown to modulate G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation.

- Inhibition of Dural Inflammation : In animal models, it effectively inhibits dural inflammation, suggesting potential applications in migraine treatment.

- Antiviral Activity : Preliminary studies indicate that derivatives of carbazole exhibit antiviral properties against various viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV) .

Biological Activity Overview

Case Study 1: Dural Inflammation

A study published in The Journal of Pharmacology and Experimental Therapeutics investigated the effects of LY344864 on dural inflammation in a rat model. Results indicated a significant reduction in inflammatory markers and pain behavior, supporting its therapeutic potential for treating migraines.

Case Study 2: Antiviral Properties

Research highlighted the antiviral efficacy of carbazole derivatives, including LY344864 against resistant strains of HCMV. The mechanism involves inhibition of key viral kinases involved in replication cycles, demonstrating a unique action compared to traditional antiviral drugs .

Pharmacological Profiling

Pharmacological profiling is essential for understanding the efficacy and safety of (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride. Initial findings suggest:

- Low Cytotoxicity : Exhibits high selectivity indices in vitro.

- Potential Side Effects : Further studies are needed to evaluate long-term effects and interactions with other medications.

Eigenschaften

IUPAC Name |

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHLSYESBLBCP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.